

# Theoretical and Computational Insights into 2,3,5-Trimethylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,3,5-Trimethylpyridine

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,3,5-Trimethylpyridine**, also known as 2,3,5-collidine, is a heterocyclic aromatic compound with the molecular formula C<sub>8</sub>H<sub>11</sub>N.[1][2] As a substituted pyridine, its chemical properties are of significant interest in various fields, including medicinal chemistry and materials science. The strategic placement of three methyl groups on the pyridine ring influences its electronic structure, reactivity, and potential as a scaffold in the development of novel therapeutics. Pyridine derivatives are integral components of many natural products and pharmaceuticals, and understanding their behavior at a molecular level is crucial for rational drug design.[3]

This technical guide provides a comprehensive overview of the theoretical and computational studies of **2,3,5-trimethylpyridine**. It delves into its molecular structure, spectroscopic properties, and electronic characteristics, offering valuable data for researchers and professionals in drug development. While a complete experimental and computational dataset for **2,3,5-trimethylpyridine** is not readily available in a single comprehensive study, this guide synthesizes available information and provides established computational protocols for its detailed analysis.

## **Molecular Structure and Geometry**

The molecular structure of **2,3,5-trimethylpyridine** has been optimized using computational methods to predict its most stable three-dimensional conformation. Density Functional Theory







(DFT) is a widely used quantum chemical method for geometry optimization, providing accurate predictions of bond lengths and angles.[3]

A typical computational protocol for geometry optimization of pyridine derivatives involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p).[3] This level of theory has been shown to provide reliable geometric parameters for similar heterocyclic compounds.

While specific calculated bond lengths and angles for **2,3,5-trimethylpyridine** are not readily available in the searched literature, the following table presents a generalized set of expected values based on studies of similar methyl-substituted pyridines.



Parameter	Typical Calculated Value (Å or °)
Bond Lengths (Å)	
C2-N1	~1.34
C6-N1	~1.34
C2-C3	~1.40
C3-C4	~1.39
C4-C5	~1.39
C5-C6	~1.40
C2-C(methyl)	~1.51
C3-C(methyl)	~1.51
C5-C(methyl)	~1.51
Bond Angles (°)	
C6-N1-C2	~117
N1-C2-C3	~123
C2-C3-C4	~118
C3-C4-C5	~119
C4-C5-C6	~118
C5-C6-N1	~123

Note: These are estimated values based on computational studies of related pyridine derivatives. Actual optimized values for **2,3,5-trimethylpyridine** would require a specific DFT calculation.

## **Spectroscopic Properties**

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the molecular vibrations







and functional groups present in a molecule. Experimental spectra for **2,3,5-trimethylpyridine** are available in public databases such as PubChem.[1]

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and intensities, which aids in the assignment of experimental spectral bands.[4] The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies.

The following table summarizes the expected prominent vibrational modes for **2,3,5-trimethylpyridine** based on studies of similar molecules.



Vibrational Mode	Typical Wavenumber Range (cm <sup>-1</sup> )	Description
C-H stretching (aromatic)	3100 - 3000	Stretching vibrations of the C-H bonds on the pyridine ring.
C-H stretching (methyl)	3000 - 2850	Asymmetric and symmetric stretching of C-H bonds in the methyl groups.
C=C and C=N stretching (ring)	1600 - 1400	Stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring.
C-H in-plane bending (methyl)	1470 - 1430	Bending vibrations of the C-H bonds within the plane of the methyl groups.
C-H in-plane bending (aromatic)	1300 - 1000	Bending vibrations of the C-H bonds within the plane of the pyridine ring.
Ring breathing	~1000	A symmetric in-plane expansion and contraction of the entire pyridine ring.
C-H out-of-plane bending (aromatic)	900 - 700	Bending vibrations of the C-H bonds out of the plane of the pyridine ring.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Theoretical calculations of <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method with DFT.[5] These calculations can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of the nuclei.



While specific calculated chemical shifts for **2,3,5-trimethylpyridine** were not found, the following table provides an estimation based on general principles and data for related compounds.

Atom	Typical <sup>13</sup> C Chemical Shift (ppm)	Typical <sup>1</sup> H Chemical Shift (ppm)
C2	155 - 160	-
C3	130 - 135	-
C4	135 - 140	7.0 - 7.5
C5	125 - 130	-
C6	145 - 150	8.0 - 8.5
C2-CH₃	20 - 25	2.3 - 2.6
C3-CH₃	15 - 20	2.2 - 2.5
C5-CH₃	15 - 20	2.2 - 2.5

Note: These are estimated chemical shift ranges. Actual values can be influenced by solvent and other experimental conditions.

# Electronic Properties Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap ( $\Delta E$ ) is an important parameter that reflects the molecule's chemical stability and reactivity.[6] [7] A smaller energy gap generally indicates higher reactivity.

While specific HOMO and LUMO energy values for **2,3,5-trimethylpyridine** were not found in the searched literature, DFT calculations can readily provide this information.



Parameter	Typical Calculated Value (eV)	Significance
HOMO Energy	-5.0 to -6.0	Electron-donating ability
LUMO Energy	-0.5 to 0.5	Electron-accepting ability
HOMO-LUMO Energy Gap	4.5 to 5.5	Chemical reactivity and kinetic stability

Note: These are estimated values based on calculations of similar molecules.

### **Molecular Electrostatic Potential (MEP)**

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[8] The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, typically colored in shades of blue).

For **2,3,5-trimethylpyridine**, the region of highest negative potential is expected to be located around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack. The aromatic ring and the hydrogen atoms of the methyl groups will exhibit regions of positive potential.

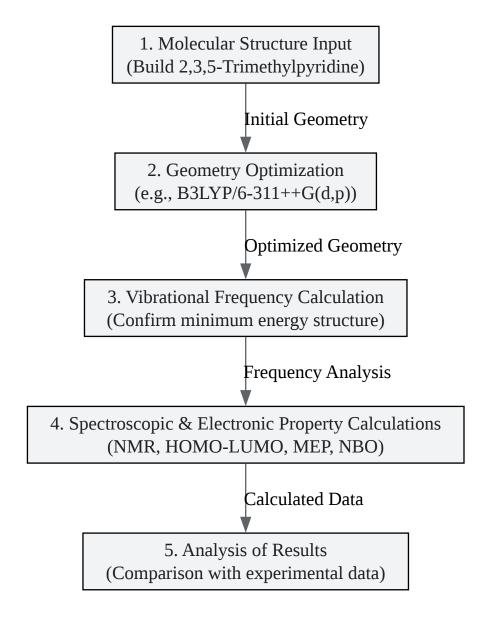
# **Experimental and Computational Protocols Experimental Protocols**

- FT-IR Spectroscopy: The FT-IR spectrum of **2,3,5-trimethylpyridine** can be recorded in the 4000-400 cm<sup>-1</sup> range using a KBr pellet or as a neat liquid.[4]
- FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained using a Nd:YAG laser with an excitation wavelength of 1064 nm in the range of 3500-100 cm<sup>-1</sup>.[4]
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded in a suitable deuterated solvent, such as CDCl<sub>3</sub>, using a spectrometer operating at a standard frequency (e.g., 400 MHz for <sup>1</sup>H).



### **Computational Protocols**

A standard computational workflow for the theoretical study of **2,3,5-trimethylpyridine** using DFT is outlined below.







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